Dipropyl phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

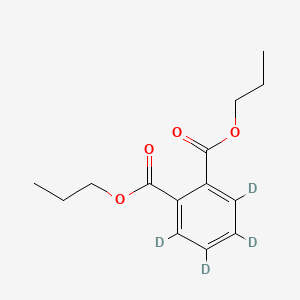

dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNKCZKNAJROC-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746775 | |

| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-29-0 | |

| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipropyl Phthalate-d4: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Dipropyl phthalate-d4, a deuterated analog of Dipropyl phthalate. This document is intended for researchers, scientists, and professionals in drug development and analytical sciences who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Chemical Properties and Structure

This compound is a stable, isotopically labeled form of Dipropyl phthalate where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value |

| Appearance | Clear, colorless oil[2] |

| Storage Temperature | 2-8°C, in a refrigerator[2] |

| Shipping Conditions | Ambient temperature[2] |

Chemical Identifiers and Molecular Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Di-n-propyl phthalate-d4, Phthalic acid, bis-n-propyl ester (3,4,5,6) D4, 1,2-Benzenedicarboxylic Acid 1,2-Dipropyl Ester-d4, NSC 15314-d4 |

| CAS Number | 358731-29-0 |

| Molecular Formula | C₁₄H₁₄D₄O₄ |

| Molecular Weight | 254.31 g/mol |

| Canonical SMILES | CCCOC(=O)C1=C(C(=C(C(=C1[2H])[2H])[2H])C(=O)OCCC)[2H] |

| InChI Key | MQHNKCZKNAJROC-KDWZCNHSSA-N |

Synthesis

The synthesis of this compound typically involves a two-step process: the deuteration of the aromatic ring of a suitable precursor followed by esterification.

Synthesis of Phthalic Anhydride-d4

A common precursor for the synthesis is Phthalic anhydride-d4. This can be synthesized from commercially available deuterated starting materials or through hydrogen-deuterium exchange reactions on phthalic anhydride.

Esterification

The deuterated phthalic anhydride is then esterified with n-propanol. This reaction is typically carried out in the presence of an acid catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.[3][4][5][6]

Reaction Scheme:

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic and mass spectrometric analyses. Below are representative experimental protocols for its characterization and application.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Objective: To confirm the structure and assess the isotopic purity of the propyl chains.

-

Sample Preparation: Dissolve a small amount of the neat oil in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Parameters (Representative):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Expected Spectrum: The spectrum will show signals corresponding to the propyl groups. The aromatic region (typically 7.5-7.7 ppm for the unlabeled compound) should be devoid of signals, confirming the deuteration of the benzene ring.[7][8][9][10][11]

-

-

¹³C NMR Spectroscopy:

-

Objective: To confirm the carbon skeleton of the molecule.

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument Parameters (Representative):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Expected Spectrum: The spectrum will show signals for the carbonyl carbons (around 167 ppm), the aromatic carbons (around 132 ppm and 129 ppm, with splitting due to deuterium coupling), and the carbons of the propyl chains.[1][12][13][14][15]

-

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: As a neat liquid, a small drop of the sample is placed directly on the ATR crystal.[16][17][18][19][20]

-

Instrument Parameters (Representative):

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Expected Spectrum: The spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and C-D stretching on the aromatic ring (at lower frequencies than C-H stretching).

Chromatographic and Mass Spectrometric Analysis

This compound is widely used as an internal standard for the quantification of phthalates in various matrices, including environmental samples, food, and consumer products.[21][22][23][24]

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and quantify dipropyl phthalate and other phthalates in a sample matrix.

-

Sample Preparation:

-

Homogenize the sample.

-

Spike the sample with a known amount of this compound solution.

-

Perform solvent extraction (e.g., with hexane or a mixture of hexane and acetone).

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Parameters (Representative):

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 280°C (splitless mode)

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Detection Mode: Selected Ion Monitoring (SIM)

-

Dipropyl phthalate (quantifier ion): m/z 149

-

This compound (quantifier ion): m/z 153

-

-

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To provide a sensitive and selective method for the analysis of phthalates, particularly in complex matrices.

-

Sample Preparation:

-

Homogenize the sample.

-

Spike the sample with a known amount of this compound solution.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Parameters (Representative):

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with water and methanol (both containing a small amount of ammonium acetate or formic acid)

-

Flow Rate: 0.3 mL/min

-

MS Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

MS Detection Mode: Multiple Reaction Monitoring (MRM)

-

Dipropyl phthalate transition: e.g., m/z 251 → 149

-

This compound transition: e.g., m/z 255 → 153

-

-

Logical Relationships and Workflows

The primary logical relationship involving this compound is its use as an internal standard in an isotope dilution mass spectrometry workflow for quantitative analysis. This workflow is designed to correct for sample loss during preparation and for matrix effects during analysis.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

This diagram illustrates the key stages of the analytical process, from sample preparation, where the deuterated internal standard is introduced, through instrumental analysis and data processing, to the final, accurate quantification of the target analyte. The use of the internal standard at an early stage allows for the correction of any variations that may occur throughout the entire workflow.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. How is the esterification of phthalic anhydride carried out? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. data.epo.org [data.epo.org]

- 5. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Ch 13 - Aromatic H [chem.ucalgary.ca]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. bhu.ac.in [bhu.ac.in]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. agilent.com [agilent.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jascoinc.com [jascoinc.com]

- 21. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. redalyc.org [redalyc.org]

- 23. psecommunity.org [psecommunity.org]

- 24. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis: A Guide to Dipropyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Dipropyl phthalate-d4 (DPP-d4). Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for the accuracy and reliability of quantitative analytical studies in drug development and environmental monitoring.

Product Identification and Chemical Properties

A Certificate of Analysis begins by unequivocally identifying the material. This compound is a stable isotope-labeled version of Dipropyl phthalate, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses such as GC-MS and LC-MS.[1]

Table 1: General Product Information for this compound

| Parameter | Typical Value | Source |

| Chemical Name | Dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [2] |

| Synonyms | Di-n-propyl phthalate-d4, 1,2-Benzene-d4-dicarboxylic acid, dipropyl ester | [2][3] |

| CAS Number | 358731-29-0 | [3][4] |

| Molecular Formula | C₁₄H₁₄D₄O₄ | [2] |

| Molecular Weight | ~254.32 g/mol | [2] |

| Format | Neat or in solution (e.g., 100 µg/mL in Methanol) | [3][4] |

| Storage Conditions | Ambient (>5 °C) | [4] |

Quantitative Analysis: Purity and Composition

The core of the CoA is the quantitative data that certifies the material's quality. These tests confirm the chemical purity, the success of the isotopic labeling, and the absence of significant impurities like water. For deuterated standards, a chemical purity of over 98% and an isotopic enrichment of 99 atom % D or higher are common specifications.[2][5]

Table 2: Summary of Analytical Specifications

| Analysis | Specification | Method |

| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Identity Confirmation | Conforms to structure | Nuclear Magnetic Resonance (¹H NMR) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results in a scientific setting. The following sections outline the typical experimental protocols used to generate the data on the CoA.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It is used to determine the chemical purity of the DPP-d4 by separating it from any non-deuterated counterparts or other organic impurities.

Methodology: A dilute solution of the DPP-d4 standard is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (column coating). The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Typical GC-MS Parameters for Phthalate Analysis:

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 8 min |

| Carrier Gas | Helium at 1 mL/min (constant flow) |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250°C |

| Detection Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Source: Adapted from OIV-MA-AS323-10[6]

Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment is a critical measure of the quality of a deuterated standard. It is defined as the percentage of deuterium at a specific labeled position.[7] High-resolution mass spectrometry (HR-MS) is often employed to determine the relative abundance of the deuterated species (d4) compared to partially deuterated (d1, d2, d3) and unlabeled (d0) species.

Methodology: The sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio of the molecular ions. By analyzing the ion cluster around the expected mass of DPP-d4, the relative intensities of the d4, d3, d2, d1, and d0 isotopologues can be determined. The isotopic purity is calculated from the integration of these ion signals.[8]

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the compound. For DPP-d4, ¹H NMR confirms the structure of the propyl chains and verifies the substitution of hydrogens on the aromatic ring.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The response of the hydrogen nuclei to radiofrequency pulses provides detailed information about their chemical environment. In the ¹H NMR spectrum of DPP-d4, the signals corresponding to the aromatic protons (typically found between 7.5 and 7.8 ppm for unlabeled DPP) will be absent or significantly diminished, confirming successful deuteration. The signals for the propyl chain protons (-OCH₂-, -CH₂-, -CH₃) should be present and show the correct chemical shifts, multiplicities, and integrations.

Expected ¹H NMR Peaks for the Propyl Chains of DPP-d4:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -O-CH₂- | ~4.24 | triplet |

| -CH₂- | ~1.7 | multiplet |

| -CH₃ | ~0.97 | triplet |

Source: Adapted from spectral data for phthalates.[9]

Water Content by Karl Fischer Titration

The Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.[10] For organic compounds with low water content, the coulometric method is often preferred for its high sensitivity.

Methodology: The sample is injected into a titration cell containing a Karl Fischer reagent, which includes iodine, sulfur dioxide, a base, and a solvent (like methanol). In the coulometric method, iodine is generated electrochemically. The generated iodine reacts stoichiometrically with the water present in the sample. When all the water has been consumed, an excess of iodine is detected by an indicator electrode, marking the endpoint of the titration. The total charge passed to generate the iodine is directly proportional to the amount of water in the sample.

Workflow and Data Relationships

The analyses performed for a Certificate of Analysis follow a logical workflow, ensuring a comprehensive evaluation of the standard's quality. This process and the relationship between the analytical tests and the final product specification are illustrated below.

References

- 1. Di-n-propyl phthalate-D4 - Traceable Reference Standard for Residue Analysis (CAS 358731-29-0) [witega.de]

- 2. Di-n-propyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. 邻苯二甲酸二丙酯-3,4,5,6-d4 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. accustandard.com [accustandard.com]

- 5. Bis(2-ethylhexyl) phthalate (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1368-1.2 [isotope.com]

- 6. oiv.int [oiv.int]

- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Isolation and characterization of phthalates from Brevibacterium mcbrellneri that cause cytotoxicity and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Karl Fischer water content titration - Scharlab [scharlab.com]

Dipropyl phthalate-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dipropyl phthalate-d4, a deuterated internal standard crucial for the accurate quantification of phthalates in various matrices. This document outlines its chemical properties, and a general experimental protocol for its application in analytical methodologies, and includes a visualization of a typical experimental workflow.

Core Chemical Data

This compound is a stable, isotopically labeled analog of Dipropyl phthalate. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Below is a summary of the key quantitative data for this compound. It is important to note that slight variations in the molecular weight may be reported by different suppliers, primarily due to differences in the reported molecular formula concerning the number of hydrogen and deuterium atoms.

| Property | Value | Reference |

| CAS Number | 358731-29-0 | [1][2] |

| Molecular Formula | C₁₄H₁₄D₄O₄ | [1][3] |

| or C₁₄D₄H₁₇O₄ | [2] | |

| Molecular Weight | 254.31 g/mol | [1][3][4] |

| 254.32 g/mol | [5][6] | |

| 257.34 g/mol | [2] | |

| Accurate Mass | 254.1456 | [7] |

| Synonyms | Di-n-propyl phthalate-d4, Dipropyl phthalate-3,4,5,6-d4 | [1][2] |

Note on Molecular Weight Discrepancy: The variation in the reported molecular weight is attributed to the different molecular formulas provided by various sources. The formula C₁₄H₁₄D₄O₄ corresponds to a molecular weight of approximately 254.31 g/mol , while C₁₄D₄H₁₇O₄ corresponds to about 257.34 g/mol . Researchers should refer to the certificate of analysis provided by their supplier for the lot-specific molecular weight. The accurate mass is a more precise measurement and is less prone to such discrepancies.

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates in a wide range of samples, including environmental, biological, and consumer products. The use of a deuterated internal standard is considered the gold standard for quantitative analysis as it effectively corrects for analyte loss during sample preparation and for matrix effects in the mass spectrometer.

Experimental Protocol: Quantification of Phthalates using this compound as an Internal Standard

The following is a generalized experimental protocol for the analysis of phthalates in a liquid sample (e.g., beverages, water) using GC-MS. This protocol should be optimized based on the specific matrix and target analytes.

1. Materials and Reagents

-

This compound solution (as internal standard) of known concentration.

-

Phthalate standards for calibration.

-

Organic solvents (e.g., hexane, acetone, methanol) of high purity, verified to be free of phthalate contamination.

-

Glassware (volumetric flasks, centrifuge tubes, vials) thoroughly cleaned and rinsed with phthalate-free solvents.

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Sample Preparation

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform extraction of the analytes and the internal standard from the sample matrix. This can be achieved through:

-

Liquid-Liquid Extraction (LLE): Extract the aqueous sample with an immiscible organic solvent (e.g., hexane).

-

Solid Phase Extraction (SPE): Pass the sample through a solid-phase cartridge that retains the analytes of interest, followed by elution with a suitable solvent.

-

-

Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

-

The gas chromatograph separates the different phthalates based on their boiling points and interaction with the GC column.

-

The mass spectrometer detects and quantifies the target phthalates and the this compound internal standard. Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity.

4. Data Analysis

-

Generate a calibration curve by analyzing a series of standard solutions containing known concentrations of the target phthalates and a constant concentration of the this compound internal standard.

-

The concentration of the target phthalates in the sample is determined by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of phthalates using a deuterated internal standard.

Caption: General workflow for phthalate analysis using an internal standard.

References

- 1. scbt.com [scbt.com]

- 2. 邻苯二甲酸二丙酯-3,4,5,6-d4 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Di-n-propyl phthalate-D4 - Traceable Reference Standard for Residue Analysis (CAS 358731-29-0) [witega.de]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Di-n-propyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

Solubility of Dipropyl Phthalate-d4 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dipropyl phthalate-d4 in various organic solvents. Given the limited direct quantitative data for the deuterated isotopologue, this guide leverages data from the more extensively studied non-deuterated Dipropyl phthalate, as the solubility properties are expected to be nearly identical. This document is intended to be a valuable resource for laboratory professionals engaged in research, quality control, and formulation development.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in solution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, which is often used as an internal standard in analytical chemistry, understanding its solubility in different organic solvents is crucial for accurate sample preparation and analysis. Phthalate esters, in general, are characterized by their low volatility, high boiling points, and poor solubility in water, but they are readily soluble in many organic solvents and oils[1].

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available data for the non-deuterated form (Dipropyl phthalate), a qualitative and estimated solubility profile can be established. The primary difference between Dipropyl phthalate and its deuterated form is the isotopic substitution of four hydrogen atoms with deuterium on the benzene ring. This minor change in mass is not expected to significantly alter its solubility in organic solvents.

Dipropyl phthalate is described as a colorless liquid that is soluble in organic solvents such as ethanol and acetone, but insoluble in water[2]. It is also known to be soluble in chloroform and methanol[3]. The following table summarizes the available solubility information for Dipropyl phthalate, which can be considered a reliable proxy for this compound.

| Organic Solvent | Chemical Formula | Solubility of Dipropyl Phthalate |

| Methanol | CH₃OH | Soluble[3] |

| Ethanol | C₂H₅OH | Soluble[2] |

| Acetone | C₃H₆O | Soluble[2] |

| Chloroform | CHCl₃ | Soluble[3] |

| Hexane | C₆H₁₄ | Used as a solvent for phthalate mixtures[4] |

| Ethyl Acetate | C₄H₈O₂ | Used as a solvent for phthalate mixtures[4] |

| Cyclohexane | C₆H₁₂ | Used as a solvent for Dipropyl phthalate solutions[5] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values (e.g., in g/100 mL) are not consistently available in the cited literature. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[6][7]. This method involves equilibrating an excess amount of the solid solute with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually present throughout the experiment to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining particulate matter.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Generate a calibration curve by plotting the instrument response against the known concentrations of the standards.

-

Calculate the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. DIPROPYL PHTHALATE CAS#: 131-16-8 [m.chemicalbook.com]

- 4. CAS 131-16-8: Dipropyl phthalate | CymitQuimica [cymitquimica.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide on the Thermal and Chemical Stability of Dipropyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of Dipropyl phthalate-d4. Given the limited direct experimental data on the deuterated form, this guide synthesizes information on the non-deuterated Dipropyl phthalate and integrates the established principles of deuterium's effects on molecular stability. Deuteration, the substitution of hydrogen with deuterium, is a key strategy in drug development to enhance metabolic stability and alter pharmacokinetic profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic breakdown and increasing resistance to chemical degradation.

General Stability and Storage

This compound is generally stable if stored under recommended conditions, which typically include refrigeration in a well-sealed container.[1][2] For long-term storage, it is advisable to re-analyze the compound's chemical purity, for instance, after a period of three years.[1]

Thermal Stability

Key Thermal Properties of Dipropyl Phthalate (Non-deuterated)

| Property | Value |

| Boiling Point | 317.5 °C |

| Flash Point | 109 °C (closed cup) |

Source:[3]

The high boiling point of the non-deuterated compound suggests a relatively low volatility and good thermal stability under normal operating conditions. TGA has been employed to study the thermal degradation of other phthalate esters, often in the context of their use as plasticizers in polymers like PVC.[2][4][5] It is expected that this compound would exhibit a slightly higher thermal decomposition temperature compared to its non-deuterated counterpart due to the stronger C-D bonds.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

-

Instrument Calibration : Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions :

-

Atmosphere : Heat the sample under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program : Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis : Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are determined to characterize the thermal stability.

Chemical Stability

The chemical stability of this compound is influenced by its ester functional group and the deuterated aromatic ring. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions.[2]

Hydrolysis

The hydrolysis of phthalate esters is a well-documented process that is dependent on both pH and temperature.[6] The reaction proceeds in two steps: first to the monoester and then to phthalic acid.

-

Neutral Conditions (pH 7) : The hydrolysis rate is negligible.[6]

-

Acidic Conditions : Acid-catalyzed hydrolysis occurs, but it is significantly slower than under alkaline conditions.[6]

-

Alkaline Conditions : Base-catalyzed hydrolysis is the most significant pathway for the abiotic degradation of phthalate esters.[6]

Due to the kinetic isotope effect, the hydrolysis rates for this compound are expected to be slower than those for the non-deuterated compound.

Experimental Protocol: Hydrolysis Study

This protocol describes a method for evaluating the hydrolytic stability of this compound.

-

Buffer Preparation : Prepare aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike a known concentration of the stock solution into each buffer solution in sealed vials.

-

Incubation : Incubate the vials at a constant temperature (e.g., 25°C, 40°C, and 60°C).

-

Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

Analysis : Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining concentration of this compound and the formation of any degradation products.

-

Data Analysis : Calculate the degradation rate constant at each pH and temperature.

Oxidation

Dipropyl phthalate, like other phthalates, can be susceptible to oxidation by strong oxidizing agents.[2] Studies on other phthalates have shown degradation in the presence of hydroxyl radicals generated through advanced oxidation processes.[7][8] The deuteration on the aromatic ring of this compound could potentially slow down oxidative degradation pathways that involve the cleavage of a C-D bond on the ring.

Experimental Protocol: Oxidative Stability Study

This protocol provides a general method for assessing the oxidative stability of this compound.

-

Reagent Preparation : Prepare a solution of a strong oxidizing agent (e.g., hydrogen peroxide, Fenton's reagent).

-

Sample Preparation : Dissolve a known amount of this compound in a suitable solvent system.

-

Reaction : Add the oxidizing agent to the this compound solution and maintain the mixture at a constant temperature with stirring.

-

Time Points : Withdraw aliquots at various time points.

-

Quenching : Quench the reaction in the aliquots if necessary (e.g., by adding a reducing agent like sodium sulfite).

-

Analysis : Analyze the samples by HPLC or GC-MS to determine the concentration of the remaining parent compound.

-

Data Analysis : Determine the rate of oxidative degradation.

Chemical Compatibility

The compatibility of Dipropyl phthalate with other chemicals is an important consideration. As an ester, it may react with strong acids and bases.[2] It is generally compatible with many common organic solvents but may be incompatible with strong oxidizing agents.

General Chemical Compatibility of Phthalate Esters

| Chemical Class | Compatibility |

| Strong Acids | Poor - Reacts |

| Strong Bases (Caustics) | Poor - Reacts |

| Strong Oxidizing Agents | Poor - Reacts |

| Alcohols | Generally Good |

| Aliphatic Hydrocarbons | Generally Good |

| Aromatic Hydrocarbons | Generally Good |

Signaling Pathways and Biological Degradation

In biological systems, phthalate esters can be metabolized by enzymes such as lipases and esterases through hydrolysis.[1][12] Studies on Dipropyl phthalate have shown that it can be degraded by enzymes like cutinase and esterase, leading to the formation of metabolites such as 1,3-isobenzofurandione and propyl methyl phthalate.[1] The deuteration in this compound is expected to slow down the rate of this enzymatic degradation due to the kinetic isotope effect, which is a key rationale for its use in drug development to improve pharmacokinetic profiles.

Conclusion

This compound is a stable compound under recommended storage conditions. Its thermal stability is expected to be comparable to or slightly better than its non-deuterated analog, which is stable to over 300°C. The primary route of chemical degradation is hydrolysis, which is significant only under strong acidic or basic conditions and at elevated temperatures. It is also susceptible to degradation by strong oxidizing agents. The deuteration in this compound is anticipated to enhance its stability against both chemical and biological degradation processes where C-H bond cleavage is the rate-limiting step, a principle that is leveraged in the design of more robust drug candidates. For definitive quantitative stability data, specific experimental studies on this compound are recommended.

References

- 1. Biodegradation of dipropyl phthalate and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipropyl phthalate | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 邻苯二甲酸二丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. vumc.org [vumc.org]

- 10. celltreat.com [celltreat.com]

- 11. hogedruktechniek.nl [hogedruktechniek.nl]

- 12. Diethyl phthalate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Dipropyl Phthalate-d4 Health and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for Dipropyl phthalate-d4 (CAS No. 358731-29-0). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound. Due to the limited availability of specific toxicological data for the deuterated form, this guide also includes relevant data for the non-deuterated analogue, Dipropyl phthalate (CAS No. 131-16-8), with clear distinctions made between the two.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both this compound and its non-deuterated counterpart is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and environmental conditions.

Table 1: Chemical and Physical Properties

| Property | This compound | Dipropyl phthalate |

| CAS Number | 358731-29-0[1][2] | 131-16-8[3] |

| Molecular Formula | C₁₄H₁₄D₄O₄ | C₁₄H₁₈O₄ |

| Molecular Weight | 254.31 g/mol | 250.29 g/mol [3] |

| Appearance | Clear Colourless Oil | Colorless liquid |

| Boiling Point | No data available | 317.5 °C |

| Flash Point | 109 °C (closed cup)[2] | 109 °C (closed cup) |

| Density | No data available | 1.078 g/mL at 25 °C |

| Solubility | Soluble in chloroform, methanol | Soluble in chloroform, methanol |

| log Pow | No data available | 3.27 |

Hazard Identification and GHS Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its potential environmental and health effects.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Hazardous to the aquatic environment, long-term hazard | Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects[2] | GHS09 (Environment) |

Note: The GHS classification for the non-deuterated Dipropyl phthalate may include additional health hazard classifications based on more extensive testing. Users should consult the specific Safety Data Sheet for the material they are using.

Figure 1: GHS Hazard Classification for this compound.

Toxicological Data

Specific toxicological data for this compound is largely unavailable in the public domain. Therefore, the following data for the non-deuterated form, Dipropyl phthalate, is provided as a surrogate for risk assessment. It is crucial to handle the deuterated compound with the same, if not greater, precautions.

Table 3: Summary of Toxicological Data for Dipropyl phthalate

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw | General Phthalate Data |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg bw | General Phthalate Data |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | No data available | |

| Skin Irritation | Rabbit | Dermal | Not classified as an irritant | OECD 404 Guideline |

| Eye Irritation | Rabbit | Ocular | Not classified as an irritant | OECD 405 Guideline |

| Reproductive Toxicity | Rat | Oral | Suspected of damaging fertility | General Phthalate Data |

| Developmental Toxicity (NOAEL) | Rat | Oral | 0.5 g/kg/day[1] | Saillenfait et al. (2011)[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of phthalates are outlined in the OECD Guidelines for the Testing of Chemicals. The following provides an overview of the methodologies for key toxicity endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

A small area (approximately 6 cm²) of the animal's dorsal skin is clipped free of fur.

-

A 0.5 mL (liquid) or 0.5 g (solid/semi-solid) dose of the test substance is applied to the clipped skin.

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

Observations for erythema (redness) and edema (swelling) are made at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized grading system.

-

-

Evaluation: The substance is classified based on the severity and reversibility of the observed skin reactions.

Figure 2: Workflow for OECD Guideline 404 (Acute Dermal Irritation).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

The eyes of the animal are examined for any pre-existing irritation or defects.

-

A single dose of 0.1 mL (liquid) or not more than 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyelids are held together for approximately one second.

-

Observations of the cornea, iris, and conjunctiva are made at 1, 24, 48, and 72 hours after instillation.

-

The severity of ocular lesions is scored using a standardized system.

-

-

Evaluation: The substance is classified based on the severity and reversibility of the observed eye reactions.

Figure 3: Workflow for OECD Guideline 405 (Acute Eye Irritation).

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study provides information on the potential effects of a substance on embryonic and fetal development following exposure of the pregnant female.

-

Test System: Pregnant female rats are commonly used.

-

Procedure:

-

Mated female animals are administered the test substance daily, typically from implantation to the day before caesarean section.

-

At least three dose levels and a control group are used.

-

Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Near term, the dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

-

Evaluation: The study assesses maternal toxicity, embryo-fetal viability, and the incidence of malformations and developmental variations to determine a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.

Figure 4: Workflow for OECD Guideline 414 (Prenatal Developmental Toxicity).

Safe Handling and Personal Protective Equipment (PPE)

Given the available data, the following handling procedures and personal protective equipment are recommended when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is a deuterated analogue of Dipropyl phthalate with limited specific health and safety data. Based on the available information for the deuterated and non-deuterated forms, it is classified as hazardous to the aquatic environment. While acute toxicity appears to be low, there are concerns regarding potential reproductive toxicity, a characteristic of many phthalates. Researchers and professionals must handle this compound with appropriate caution, utilizing the recommended personal protective equipment and engineering controls. The experimental protocols outlined in the OECD guidelines provide a framework for any further toxicological evaluation that may be required. As with any chemical, it is imperative to consult the most recent and specific Safety Data Sheet provided by the supplier before use.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipropyl phthalate | C14H18O4 | CID 8559 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Dipropyl Phthalate-d4 for Researchers

For researchers, scientists, and drug development professionals, the use of high-purity isotopically labeled internal standards is critical for accurate and reliable quantitative analysis. This guide provides a comprehensive overview of Dipropyl phthalate-d4, a deuterated analog of Dipropyl phthalate, commonly used as an internal standard in mass spectrometry-based applications.

Introduction to this compound

This compound is a stable, isotopically labeled form of Dipropyl phthalate where four hydrogen atoms on the benzene ring have been replaced with deuterium. This mass shift of +4 amu allows it to be easily distinguished from its unlabeled counterpart in a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1][2] Its primary applications are in environmental monitoring, food safety analysis, and toxicological studies where the accurate quantification of phthalates is essential.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound for research and analytical purposes. The table below summarizes the product specifications from several key vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.[3]

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade | Format |

| Sigma-Aldrich | Dipropyl phthalate-3,4,5,6-d4 | 358731-29-0 | C₁₄H₁₄D₄O₄ | 254.31 | Analytical Standard | Neat |

| LGC Standards | Di-n-propyl Phthalate-3,4,5,6-d4 | 358731-29-0 | C₁₄H₁₄D₄O₄ | 254.31 | ≥98% Chemical Purity, 99 atom % D | - |

| Santa Cruz Biotechnology | Dipropyl phthalate-3,4,5,6-d4 | 358731-29-0 | C₁₄H₁₄D₄O₄ | 254.31 | - | - |

| C/D/N Isotopes Inc. | Di-n-propyl Phthalate-d4 | 358731-29-0 | C₁₄H₁₄D₄O₄ | 254.32 | 99 atom % D | - |

| MedChemExpress | This compound | 358731-29-0 | C₁₄H₁₄D₄O₄ | 254.31 | - | Neat |

| WITEGA Laboratorien | Di-n-propyl phthalate-D4 | 358731-29-0 | - | - | High-purity | - |

| AccuStandard | Di-n-propyl phthalate-3,4,5,6-d4 | 358731-29-0 | - | - | Certified Reference Material | 100 µg/mL in Methanol |

Experimental Protocols: Quantification of Phthalates using this compound as an Internal Standard

The following sections outline typical experimental workflows for the quantification of phthalates in various matrices using this compound as an internal standard.

General Workflow for Sample Analysis

The use of a deuterated internal standard like this compound is integral to achieving accurate quantification in mass spectrometry. The general workflow involves adding a known amount of the internal standard to the sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and cleanup, as well as variations in instrument response.

Caption: General workflow for quantitative analysis using an internal standard.

Detailed Protocol for GC-MS Analysis of Phthalates in Wine

This protocol is adapted from the OIV-OENO 477-2013 method for the determination of phthalates in wines.[4][5]

1. Reagents and Materials:

-

Isohexane

-

Acetone

-

Dipropyl phthalate standard

-

This compound internal standard solution (e.g., 0.5 g/L in isohexane)

-

Glassware (heat-treated to minimize phthalate contamination)

2. Sample Preparation:

-

To a 10 mL sample of wine, add a known volume of the this compound internal standard solution.

-

Add 5 mL of isohexane.

-

Shake vigorously for at least 1 minute.

-

Allow the layers to separate and collect the upper organic layer (isohexane).

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of isohexane (e.g., 1 mL).

3. GC-MS Instrumental Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector: Splitless mode

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 15°C/min to 220°C

-

Ramp 2: 5°C/min to 280°C, hold for 10 min

-

-

Mass Spectrometer: Agilent 7000-Triple-Quad or equivalent

-

Ionization: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Monitor characteristic ions for Dipropyl phthalate and this compound. For example, for Dipropyl phthalate, a common quantification ion is m/z 149. The corresponding ion for the d4-labeled standard would be m/z 153.

-

4. Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the Dipropyl phthalate standard to the peak area of the this compound internal standard against the concentration of the Dipropyl phthalate standard.

-

Calculate the concentration of Dipropyl phthalate in the sample by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve.

Logical Relationship for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for chemical metrology and relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the signal from the native analyte to the labeled standard is then used to determine the concentration of the native analyte.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

High-purity this compound is an indispensable tool for researchers requiring accurate and precise quantification of phthalates. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS and LC-MS/MS, allows for the correction of matrix effects and variations in analytical procedures, leading to highly reliable data. When selecting a commercial supplier, it is crucial to consider the provided product specifications and to obtain a lot-specific Certificate of Analysis to ensure the quality and suitability of the material for the intended application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Di-n-propyl phthalate-D4 - Traceable Reference Standard for Residue Analysis (CAS 358731-29-0) [witega.de]

- 3. scbt.com [scbt.com]

- 4. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines | OIV [oiv.int]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

Isotopic Enrichment of Commercial Dipropyl Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of commercially available Dipropyl phthalate-d4 (DPP-d4). It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize DPP-d4 as an internal standard or for other applications requiring a high degree of isotopic purity. This document outlines the typical isotopic enrichment levels found in commercial products, details the experimental protocols for their determination, and presents a generalized workflow for quality control.

Commercial Availability and Isotopic Enrichment

This compound is commercially available from several reputable suppliers of analytical standards and stable isotope-labeled compounds. The most common form is Dipropyl phthalate-3,4,5,6-d4, where the four hydrogen atoms on the benzene ring are replaced with deuterium. The isotopic enrichment of these products is typically high, ensuring their suitability for sensitive analytical applications.

While the exact isotopic enrichment can vary between batches and suppliers, the values are generally well-characterized and reported in the Certificate of Analysis (CoA) provided with the product. Below is a summary of typical isotopic enrichment levels for commercially available this compound.

| Supplier | Product Name | Stated Isotopic Enrichment | CAS Number |

| CDN Isotopes | Di-n-propyl Phthalate-3,4,5,6-d4 | 99 atom % D[1] | 358731-29-0 |

| LGC Standards | Di-n-propyl Phthalate-3,4,5,6-d4 | 99 atom % D | 358731-29-0 |

| Sigma-Aldrich | Dipropyl phthalate-3,4,5,6-d4 analytical standard | Lot-specific, refer to Certificate of Analysis | 358731-29-0 |

| AccuStandard | Di-n-propyl phthalate-3,4,5,6-d4 | Lot-specific, refer to Certificate of Analysis | 358731-29-0 |

| Pharmaffiliates | Di-n-propyl Phthalate-d4 | Lot-specific, refer to Certificate of Analysis | 358731-29-0 |

It is crucial for researchers to consult the lot-specific Certificate of Analysis for the most accurate and detailed information regarding the isotopic purity of their specific batch of this compound.

Experimental Protocols for Determining Isotopic Enrichment

The determination of the isotopic enrichment of deuterated compounds like this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (GC-MS or LC-MS)

Mass spectrometry is a highly sensitive method for determining the isotopic distribution of a molecule. By analyzing the relative intensities of the different isotopologues (molecules that differ only in their isotopic composition), the isotopic enrichment can be accurately calculated.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound standard in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Prepare a similar solution of a non-deuterated Dipropyl phthalate standard of known high chemical purity.

-

-

Instrumental Analysis:

-

Analyze both the deuterated and non-deuterated standards using a high-resolution mass spectrometer, often coupled with gas chromatography (GC) or liquid chromatography (LC) for sample introduction and purification.

-

Acquire the full scan mass spectra of the molecular ion region for both compounds.

-

-

Data Analysis and Calculation:

-

Natural Isotope Correction: The mass spectrum of the non-deuterated standard is used to determine the natural abundance of isotopes (e.g., ¹³C). This information is crucial for correcting the mass spectrum of the deuterated compound.

-

Isotopologue Peak Integration: In the mass spectrum of the this compound, integrate the peak areas of the ion corresponding to the fully deuterated species (d4) and any less-deuterated species (d3, d2, d1, d0).

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] * 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another precise method for determining the level of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound in a suitable, non-deuterated NMR solvent.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum of the sample.

-

The presence of residual proton signals in the aromatic region (where deuterium substitution has occurred) indicates incomplete deuteration.

-

By comparing the integration of these residual proton signals to the integration of a proton signal from a non-deuterated part of the molecule (e.g., the propyl chain protons), the percentage of deuteration can be calculated.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum of the sample.

-

This spectrum will show a signal for the deuterium atoms at the labeled positions.

-

Quantitative ²H NMR can be used to directly determine the amount of deuterium in the molecule, providing a highly accurate measure of isotopic enrichment.

-

Workflow for Isotopic Enrichment Assessment

The following diagram illustrates a generalized workflow for the quality control and assessment of the isotopic enrichment of a deuterated standard such as this compound.

This comprehensive approach, combining meticulous sample preparation, high-resolution instrumental analysis, and careful data interpretation, ensures the accurate determination of the isotopic enrichment of this compound, a critical parameter for its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of Dipropyl Phthalate-d4 as an Internal Standard in GC-MS Analysis

Introduction

Dipropyl phthalate (DPP) is a widely used plasticizer that can be found in a variety of consumer products, leading to its presence in food, beverages, and environmental samples.[1] Accurate quantification of DPP is crucial for monitoring human exposure and ensuring product safety. The use of a stable isotope-labeled internal standard, such as Dipropyl phthalate-d4, is the preferred method for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). This deuterated analog closely mimics the chemical and physical properties of the native analyte, allowing for correction of variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2][3]

These application notes provide a comprehensive protocol for the quantification of Dipropyl phthalate in liquid samples using this compound as an internal standard with GC-MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of Dipropyl phthalate using this compound as an internal standard.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.3 - 5.45 µg/L | [1] |

| Limit of Quantification (LOQ) | 1.0 - 20 µg/L | [1][4] |

| Calibration Range | 0.1 - 200 µg/L | [1] |

| Correlation Coefficient (r²) | > 0.99 | [1][4] |

| Recovery | 84 - 105% | [1] |

| Repeatability (RSDr) | 2.7 - 9.1% | [1] |

| Within-Laboratory Reproducibility (RSDwr) | 3.4 - 14.3% | [1] |

Experimental Protocols

This section details the methodology for the analysis of Dipropyl phthalate in a liquid matrix, adapted from established protocols for phthalate analysis in beverages.[1][5]

Materials and Reagents

-

Solvents: n-Hexane (or Isohexane), Acetone, Methanol (Pesticide or GC grade)[2]

-

Standards:

-

Dipropyl phthalate (DPP), analytical standard

-

This compound (DPP-d4), analytical standard

-

-

Reagents: Sodium chloride (NaCl)

-

Glassware: Volumetric flasks, pipettes, centrifuge tubes, GC vials with PTFE-lined septa. All glassware should be thoroughly cleaned and rinsed with acetone and hexane to avoid phthalate contamination.[2] It is recommended to heat-treat non-volumetric glassware at 400°C for at least 2 hours.[2][6]

Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Accurately weigh 100 mg of DPP and DPP-d4 into separate 100 mL volumetric flasks. Dissolve and make up to volume with n-hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the DPP stock solution with n-hexane to achieve concentrations ranging from 0.1 to 200 µg/L.[1][5]

-

Internal Standard Spiking Solution: Prepare a solution of DPP-d4 at a suitable concentration (e.g., 10 mg/L) in n-hexane. The final concentration in the sample should be appropriate for the expected analyte concentration and instrument sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

-

Measure 5.00 mL of the liquid sample into a 15 mL centrifuge tube.[5]

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 mg/L solution).[5]

-

Add 1.5 mL of methanol and vortex to mix.[5]

-

Transfer the mixture to a larger extraction vessel or funnel.

-

Add 15 mL of n-hexane, and shake vigorously for at least 7 minutes.[5]

-

Allow the layers to separate for 5 minutes. If an emulsion forms, add 0.5 mL of a 10% NaCl solution to facilitate phase separation.[5]

-

Carefully transfer the upper organic (n-hexane) layer to a clean tube.

-

Repeat the extraction of the aqueous layer with a second 15 mL portion of n-hexane.

-

Combine the two n-hexane extracts.

-

Concentrate the combined extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL).

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument used.

| GC Parameters | |

| Instrument | Agilent 7890A GC System (or equivalent) |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 290 °C |

| Injection Volume | 1 µL, splitless mode |

| Oven Temperature Program | Initial temperature of 100°C (hold for 1 min), ramp at 10°C/min to 280°C, then ramp at 5°C/min to 310°C (hold for 5 min) |

| Total Run Time | Approximately 20 minutes |

| MS Parameters | |

| Instrument | Agilent 5975C MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 - 250 °C |

| Transfer Line Temperature | 290 - 310 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (DPP) | m/z 149 |

| Qualifier Ions (DPP) | m/z 121, 167 |

| Quantifier Ion (DPP-d4) | m/z 153 |

| Qualifier Ions (DPP-d4) | m/z 125, 171 |

Diagrams

Caption: Experimental workflow for the quantification of Dipropyl phthalate.

Caption: Logical relationship for internal standard calibration.

References

- 1. researchgate.net [researchgate.net]

- 2. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oiv.int [oiv.int]

Application Note: Quantification of Phthalates in Biological Matrices using Dipropyl phthalate-d4 by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of various phthalates in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates Dipropyl phthalate-d4 as an internal standard to ensure high accuracy and precision through isotope dilution. Detailed protocols for sample preparation, instrument parameters, and data analysis are provided. This method is intended for researchers, scientists, and professionals in drug development and environmental health monitoring.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products, leading to ubiquitous human exposure. Concerns about their potential endocrine-disrupting effects have necessitated the development of sensitive and reliable analytical methods for their quantification in biological samples. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity and sensitivity.[1] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring accurate quantification.

Principle of the Method

The method employs an isotope dilution strategy where a known amount of this compound is spiked into the biological sample prior to extraction. The deuterated internal standard co-elutes with the native analyte and exhibits identical chemical behavior during sample preparation and ionization. By comparing the signal intensity of the target phthalate to its deuterated counterpart, precise quantification can be achieved, compensating for any analyte loss during the procedure.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Acetate

-

Standards: Native phthalate standards (e.g., Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate, Benzyl butyl phthalate, Di(2-ethylhexyl) phthalate, and Dipropyl phthalate), this compound

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., hexane).

-

Glassware: All glassware must be thoroughly cleaned to avoid phthalate contamination.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each phthalate standard and this compound in methanol.

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of all native phthalates.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound.

Sample Preparation (Liquid-Liquid Extraction for Plasma)

-

To 500 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

-

Add 1 mL of hexane and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction with another 1 mL of hexane and combine the organic layers.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of 50:50 methanol/water.

LC-MS/MS Analysis

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 10 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to a high percentage to elute the phthalates.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for Phthalates and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Dimethyl phthalate | 195.1 | 163.1 | 133.1 |

| Diethyl phthalate | 223.1 | 149.1 | 177.1 |

| Dibutyl phthalate | 279.2 | 149.1 | 205.1 |

| Benzyl butyl phthalate | 313.2 | 149.1 | 205.1 |

| Di(2-ethylhexyl) phthalate | 391.3 | 149.1 | 167.1 |

| Dipropyl phthalate | 251.1 | 149.1 | 191.1 |

| This compound (IS) | 255.1 | 149.1 | 195.1 |

Note: The precursor ion for this compound is +4 amu compared to the native compound. The quantifier product ion remains the same, while the qualifier ion shifts by +4 amu.

Table 2: Representative Quantitative Performance

| Phthalate | Calibration Range (ng/mL) | R² | Accuracy (%) | Precision (%RSD) | LOQ (ng/mL) |

| Dimethyl phthalate | 0.1 - 100 | >0.995 | 95-105 | <10 | 0.1 |

| Diethyl phthalate | 0.1 - 100 | >0.995 | 93-107 | <10 | 0.1 |

| Dibutyl phthalate | 0.2 - 100 | >0.998 | 97-103 | <8 | 0.2 |

| Benzyl butyl phthalate | 0.2 - 100 | >0.997 | 91-108 | <9 | 0.2 |

| Di(2-ethylhexyl) phthalate | 0.5 - 100 | >0.998 | 88-108 | <12 | 0.5 |

| Dipropyl phthalate | 0.2 - 100 | >0.996 | 94-106 | <9 | 0.2 |

This data is representative of typical performance for phthalate analysis using isotope dilution LC-MS/MS and should be validated in the user's laboratory.

Mandatory Visualizations

Caption: Experimental workflow for phthalate quantification.

Caption: Logic of Isotope Dilution for Accurate Quantification.

Discussion

The major challenge in phthalate analysis is the potential for background contamination from various lab materials.[2] It is imperative to use glass materials exclusively and to run procedural blanks with every batch of samples to monitor for and subtract any background levels. The use of a deuterated internal standard like this compound is essential as it co-elutes with the target analyte and experiences the same matrix effects, leading to more accurate and precise results. The presented method provides a robust framework for the sensitive quantification of phthalates in biological matrices, which can be adapted to various sample types with appropriate validation.

References

Application Notes and Protocols: Dipropyl Phthalate-d4 for Food Contact Material Migration Studies

Introduction